N-(4-Bromobenzyl) 2c-b
Description
Structure
3D Structure
Properties
CAS No. |
155638-93-0 |
|---|---|
Molecular Formula |
C17H19Br2NO2 |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-bromophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19Br2NO2/c1-21-16-10-15(19)17(22-2)9-13(16)7-8-20-11-12-3-5-14(18)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 |
InChI Key |
BNJIESZKJPCAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=C(C=C2)Br)OC)Br |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Binding Profiles of N 4 Bromobenzyl 2c B
Serotonin (B10506) Receptor Interaction Dynamics
The interaction of N-(4-Bromobenzyl)-2C-B with serotonin (5-HT) receptors is characterized by high affinity and a degree of selectivity, particularly for the 5-HT2 receptor subfamily.
Binding Affinity to 5-HT2A Receptors
N-(4-Bromobenzyl)-2C-B demonstrates a very high binding affinity for the serotonin 5-HT2A receptor. Research has consistently reported its affinity in the subnanomolar to low nanomolar range. One study identified its inhibitor constant (Ki) as 0.5 nM for the 5-HT2A receptor nih.govwikipedia.org. Another investigation found the affinity to be in a similar range of 0.5–1.7 nM wikipedia.org. This high affinity indicates a strong potential for interaction with this receptor subtype.
Binding Affinity to 5-HT2C Receptors
The binding affinity of N-(4-Bromobenzyl)-2C-B for the 5-HT2C receptor is also significant, though reports vary on its selectivity relative to the 5-HT2A receptor. One study reported a Ki value of 6.2 nM, suggesting a roughly 12-fold selectivity for the 5-HT2A receptor wikipedia.org. Another source indicates a Ki of 4.6 nM probechem.com. In contrast, some research has shown nearly equivalent high affinities for both 5-HT2A and 5-HT2C receptors, with Ki values between 0.5 and 1.7 nM for both wikipedia.org. Despite these variations, the compound consistently shows a high affinity for the 5-HT2C receptor.
Selectivity Profile Against Other Serotonin Receptor Subtypes (e.g., 5-HT1A)
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT2A | 0.5 | nih.govwikipedia.org |
| 5-HT2C | 6.2 | wikipedia.org |
| 5-HT1A | >1000-fold lower than 5-HT2A | wikipedia.orgresearchgate.net |
Ligand-Receptor Functional Activity Assessments (In Vitro)
In vitro functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and measure its efficacy and potency.
Agonist/Antagonist Efficacy at 5-HT2A Receptors
N-(4-Bromobenzyl)-2C-B is characterized as a potent and highly efficacious full agonist at the 5-HT2A receptor wikipedia.orgresearchgate.net. This means it strongly activates the receptor upon binding. One study determined its activation potency (EC50) to be 40 nM nih.gov. This functional profile is a significant departure from its parent compound, 2C-B, which has been shown to have low or negligible intrinsic efficacy at the 5-HT2A receptor and can act as an antagonist in certain experimental models nih.govresearchgate.net.
Agonist/Antagonist Efficacy at 5-HT2C Receptors
Similar to its action at the 5-HT2A receptor, N-(4-Bromobenzyl)-2C-B is also a highly efficacious agonist at the 5-HT2C receptor wikipedia.orgresearchgate.net. The parent compound, 2C-B, is described as a partial agonist at the 5-HT2C receptor, indicating that the N-benzyl substitution enhances its agonist activity at this subtype as well nih.govresearchgate.net.
| Receptor Subtype | Functional Activity | Potency (EC50, nM) | Reference |
|---|---|---|---|
| 5-HT2A | Full Agonist | 40 | nih.govwikipedia.orgresearchgate.net |
| 5-HT2C | Agonist | Not specified | wikipedia.orgresearchgate.net |
In Vitro Cellular Signaling Pathway Activation (e.g., Phospholipase D, Inositol (B14025) Phosphate (B84403) Accumulation)
The functional activity of N-benzyl substituted phenethylamines, including compounds structurally related to N-(4-Bromobenzyl)-2C-B, has been assessed through cellular signaling pathway activation assays. One of the key signaling cascades implicated in the action of 5-HT2A receptor agonists is the hydrolysis of membrane phosphoinositides, leading to the accumulation of inositol phosphates (IP). nih.gov Studies on a series of N-benzyl phenethylamines have utilized inositol phosphate accumulation assays to determine their functional potency at 5-HT2A and 5-HT2C receptors. nih.gov While specific data on N-(4-Bromobenzyl)-2C-B's effect on Phospholipase D (PLD) activation is not detailed in the available literature, the parent compound, 2C-B, has been suggested to activate the 5-HT2A-coupled phospholipase D pathway.
The functional potency of various N-benzyl phenethylamines at the 5-HT2A receptor has been quantified through their ability to stimulate inositol phosphate accumulation. For instance, the compound 1b from a studied series was identified as the most potent, with an EC50 value of 0.074 nM. nih.gov This highlights the significant increase in functional activity that N-benzyl substitution can confer.
| Compound | EC50 (nM) for Inositol Phosphate Accumulation |
|---|---|
| 1b | 0.074 |
Interaction with Other Neurotransmitter Systems (In Vitro)
Monoamine Transporter Inhibition Studies
| Compound | DAT ([3H]WIN 35,428) | NET ([3H]nisoxetine) | SERT ([3H]paroxetine) |
|---|---|---|---|
| o-bromo-methylphenidate | 13 | 32 | ≥ 1000 |
| m-bromo-methylphenidate | 4 | 20 | ≥ 1000 |
| p-bromo-methylphenidate | 20 | 31 | ≥ 1000 |
| methylphenidate | 82 | 440 | ≥ 1000 |
Trace Amine-Associated Receptor 1 (TAAR1) Agonism in Heterologous Systems
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant modulator of monoaminergic systems. Amphetamine and its analogs are known to be potent agonists of TAAR1. nih.gov Given the structural similarity of N-(4-Bromobenzyl)-2C-B to phenethylamine-based stimulants, it is plausible that it may also interact with TAAR1. However, direct experimental evidence from in vitro studies in heterologous systems confirming TAAR1 agonism for N-(4-Bromobenzyl)-2C-B is currently lacking in the scientific literature. The activation of TAAR1 is known to influence dopamine transmission, suggesting a potential area for future investigation into the complete pharmacological profile of N-(4-Bromobenzyl)-2C-B. frontiersin.orgnih.gov
Comparative Receptor Occupancy and Dissociation Kinetics
Detailed studies on the comparative receptor occupancy and dissociation kinetics of N-(4-Bromobenzyl)-2C-B are not extensively reported in the available scientific literature. Such studies are crucial for understanding the temporal dynamics of receptor interaction and can provide insights into the duration of action and the nature of the receptor-ligand complex. The addition of an N-benzyl group to phenethylamine (B48288) hallucinogens is known to markedly increase 5-HT2A binding affinity. nih.gov For example, a series of 48 N-benzyl phenethylamines showed high affinity for the 5-HT2A receptor, with several compounds exhibiting subnanomolar binding affinities. nih.gov Compound 8b in this series displayed the highest affinity with a Ki value of 0.29 nM. nih.gov This high affinity suggests that the dissociation kinetics might be slow, leading to prolonged receptor occupancy, a characteristic that often correlates with potent and sustained pharmacological effects. Further research is required to specifically delineate the on-rate and off-rate constants for N-(4-Bromobenzyl)-2C-B at its primary receptor targets.
| Compound | Ki (nM) |
|---|---|
| 8b | 0.29 |
In Vitro Metabolic Pathways and Enzyme Interactions of N 4 Bromobenzyl 2c B
Hepatic Metabolism Studies (In Vitro)
In vitro studies using human liver preparations have been instrumental in elucidating the metabolic fate of N-(4-Bromobenzyl)-2C-B. These investigations have successfully identified a range of Phase I metabolites and have begun to pinpoint the specific enzyme systems involved in its biotransformation.
Identification of Phase I Metabolites (e.g., oxidative deamination, O-demethylation)
The Phase I metabolism of N-(4-Bromobenzyl)-2C-B in human liver microsomes is characterized by several key biotransformations. The major metabolic pathways include O-demethylation, hydroxylation, and dehydrogenation. One study identified ten metabolites (B1–B8) following incubation with pooled human liver microsomes doi.org.
The most significant metabolites in terms of abundance were monohydroxylated and dehydrogenated products. Specifically, two monohydroxylated metabolites (B2-1 and B2-2) and one dehydrogenated metabolite (B6) were identified as the most prominent biomarkers doi.org. The metabolic reactions observed also include O-dealkylation, oxidation, and N-dehydroxybenzylation, occurring either alone or in combination doi.org.
While oxidative deamination is a common pathway for many phenethylamines, the N-benzyl substitution in N-(4-Bromobenzyl)-2C-B appears to direct metabolism towards other pathways. The primary observed reactions focus on modification of the methoxy (B1213986) groups and the ethylamine side chain, as well as the benzyl (B1604629) moiety.
Table 1: Major Phase I Metabolites of N-(4-Bromobenzyl)-2C-B Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Relative Peak Area (%) |
| B2-1 | Monohydroxylation | 56.61 |
| B2-2 | Monohydroxylation | 17.43 |
| B6 | Dehydrogenation | 17.78 |
Data sourced from a study on the metabolic characterization of 25X-NBOH compounds in human liver microsomes doi.org.
Role of Cytochrome P450 Enzymes (CYP450) in Metabolism
The cytochrome P450 (CYP450) enzyme system is heavily implicated in the Phase I metabolism of N-(4-Bromobenzyl)-2C-B and related compounds. While specific studies on N-(4-Bromobenzyl)-2C-B are limited, research on the closely related N-(2-methoxybenzyl) derivatives (NBOMes) provides significant insights. For the related compound 25B-NBOMe, studies have shown the involvement of CYP2C9 and CYP2C19 in O-demethylation, while CYP1A2 and CYP3A4 are involved in hydroxylation, and CYP3A4 also contributes to N-demethoxybenzylation doi.org. The metabolism of a similar compound, 25B-NBF, was found to be catalyzed by a wide range of CYP enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4 mdpi.comnih.gov. Given the structural similarities, it is highly probable that a similar profile of CYP450 isoenzymes is responsible for the metabolism of N-(4-Bromobenzyl)-2C-B.
The extensive involvement of multiple CYP450 enzymes suggests that the metabolism of N-(4-Bromobenzyl)-2C-B is complex and may be subject to individual variations due to genetic polymorphisms in these enzymes.
Contribution of Monoamine Oxidases (MAO-A, MAO-B) to Biotransformation
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of many endogenous and exogenous monoamines, including the parent 2C-B compound. However, the N-benzylation of the phenethylamine (B48288) structure, as seen in N-(4-Bromobenzyl)-2C-B, appears to significantly alter the substrate affinity for MAO enzymes.
Studies on the related compound 25I-NBOMe have indicated that it is not metabolized by either MAO-A or MAO-B wikipedia.org. Instead, its metabolism is primarily dependent on CYP450 enzymes wikipedia.org. This suggests that the bulky N-benzyl group may sterically hinder the access of the amine group to the active site of MAO enzymes. While direct studies on N-(4-Bromobenzyl)-2C-B are not available, it is reasonable to extrapolate that its biotransformation is also likely to be independent of MAO activity, with CYP450 enzymes playing the dominant role.
Interspecies Metabolic Comparisons (In Vitro Hepatocyte Models)
Comparative Metabolite Identification across Species
Research on 25B-NBOMe has revealed both similarities and differences in metabolite profiles between humans and other species. In both rat and human urine, a large number of metabolites have been identified, indicating extensive metabolism in both species researchgate.net. The primary metabolic pathways, such as O-demethylation and hydroxylation, appear to be conserved across the species studied.
However, some species-specific metabolites have been observed. For instance, in vivo studies with 25B-NBOMe in rats identified two poly-hydroxylated metabolites that were not found in human samples researchgate.net. This suggests that there may be quantitative and qualitative differences in the metabolic pathways between species.
Species-Specific Metabolic Pathways
The differences in the metabolite profiles between species point towards species-specific activities of certain metabolic enzymes. The presence of unique poly-hydroxylated metabolites in rats suggests a potentially higher activity of certain hydroxylating enzymes in this species compared to humans for this particular substrate.
Conversely, studies with porcine liver microsomes have also been used to model human metabolism, with some overlap in the observed metabolites researchgate.net. The comparison of in vitro systems from different species is crucial for the appropriate selection of animal models in preclinical toxicological studies. Without direct comparative studies on N-(4-Bromobenzyl)-2C-B, it is challenging to definitively outline its species-specific metabolic pathways. However, the available data on related compounds underscores the importance of conducting such studies to understand the potential for species-specific toxicity and to accurately extrapolate animal data to humans.
Enzyme Kinetics of Metabolic Transformations (In Vitro)
No specific studies detailing the enzyme kinetics of the metabolic transformations of N-(4-Bromobenzyl)-2C-B were identified. Research on the broader class of N-benzylphenethylamines indicates that metabolism is often mediated by cytochrome P450 (CYP) enzymes. For instance, studies on related compounds have identified the involvement of multiple CYP isoforms, including CYP1A1/2, CYP2B6, CYP2C9, and CYP3A4, in processes such as N-dearylation. However, without specific experimental data for N-(4-Bromobenzyl)-2C-B, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for its metabolic pathways remain undetermined.
Metabolic Stability in Hepatic Microsomal and Hepatocyte Preparations
Specific data on the metabolic stability of N-(4-Bromobenzyl)-2C-B in human liver microsomes or hepatocyte preparations are not available. Metabolic stability assays are crucial for determining the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These assays measure the rate of disappearance of the parent compound over time when incubated with liver fractions.
For related N-benzyl derivatives of 2C-B, studies have indicated extensive metabolism in the liver. For example, the hepatic extraction ratio of a similar compound, 25B-NBF, was found to be high, suggesting significant first-pass metabolism. This implies that such compounds are likely to be rapidly cleared from the body. However, the precise half-life and intrinsic clearance of N-(4-Bromobenzyl)-2C-B in hepatic preparations have not been reported.
Further research is required to elucidate the specific metabolic pathways, identify the enzymes involved, and quantify the kinetic parameters and metabolic stability of N-(4-Bromobenzyl)-2C-B. Such studies would be essential for a comprehensive understanding of its pharmacological and toxicological profile.
Structure Activity Relationship Sar Studies of N 4 Bromobenzyl 2c B Analogs
Impact of N-Benzyl Substitution on Receptor Binding Affinity and Functional Activity
The addition of an N-benzyl group to phenethylamine (B48288) hallucinogens like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) represents a critical structural modification that dramatically enhances their interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netacs.orgnih.gov Early studies with simple N-alkyl substitutions (e.g., methyl, ethyl) on phenethylamines resulted in compounds with significantly reduced activity, leading to the assumption that N-substitution was detrimental. nih.gov However, the discovery that an N-benzyl moiety could confer a substantial increase in both binding affinity and functional potency was a pivotal moment in the development of potent 5-HT2A agonists. nih.gov
For instance, N-benzylation can increase binding affinity at the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This modification not only boosts affinity but also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov The N-(4-Bromobenzyl) derivative of 2C-B fits within this class, where the benzyl (B1604629) group serves as a key pharmacophoric element. The affinity (Ki) of N-benzyl-2C-B for the 5-HT2A receptor is reported to be 16 nM, a significant affinity for this class of compounds. nucleos.com This enhancement is attributed to additional favorable interactions between the N-benzyl substituent and the receptor binding pocket.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM) for 2C-B and its N-Benzyl Derivative
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|
| 2C-B | 81 | 150 |
| N-Benzyl-2C-B | 16 | 90 |
Effects of Aromatic Ring Substituents on Pharmacological Profiles
Systematic variation of substituents on both the phenethylamine ring and the N-benzyl ring has been crucial for mapping the SAR of this compound family. nih.govresearchgate.net These studies have revealed that the electronic and steric properties of the substituents, as well as their position on the aromatic rings, profoundly influence receptor affinity, selectivity, and functional efficacy.
Halogen substituents play a key role in modulating the pharmacological profile of N-benzyl phenethylamines. On the phenethylamine core, a halogen at the 4-position is a common feature. Studies on 2C-X compounds have shown that nonpolar substituents such as halogens at this position generally increase affinity. nih.gov In some functional assays using Xenopus laevis oocytes, the antagonist potency of 4-substituted 2,5-dimethoxyphenethylamines at the 5-HT2A receptor follows the rank order of 2C-I > 2C-B > 2C-D > 2C-H, highlighting the influence of the halogen's properties. nih.govresearchgate.net
When considering the N-benzyl ring, the position and nature of the halogen are also critical. While the parent compound of this article features a 4-bromo substituent on the phenethylamine ring, modifications to the N-benzyl portion are central to SAR. For N-benzyl-5-methoxytryptamines, a related class, a puzzling structure–activity relationship was observed where an N-(4-bromobenzyl) substituent conferred exceptionally high affinity (Ki 0.1 nM), while the corresponding 4-fluoro, 4-chloro, and 4-iodo analogs were significantly weaker. acs.org However, subsequent investigation suggested that substitution at the meta position of the benzyl group, as in N-(3-bromobenzyl)-5-methoxytryptamine (Ki 1.48 nM), resulted in higher affinity than the para substituted N-(4-bromobenzyl) analog (Ki 11.2 nM), indicating a preference for meta or ortho substitution over para substitution on the N-benzyl ring. acs.orgljmu.ac.uk
Table 2: Effect of Halogen Substituent Position on N-Benzyl Ring on 5-HT2A Receptor Affinity (Ki, nM) in a Tryptamine Series
| Compound | 5-HT2A Ki (nM) |
|---|---|
| N-(3-Bromobenzyl)-5-methoxytryptamine | 1.48 |
| N-(4-Bromobenzyl)-5-methoxytryptamine | 11.2 |
The positioning of methoxy (B1213986) groups, both on the phenethylamine ring and the N-benzyl moiety, is a powerful tool for modulating pharmacological activity. The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a foundational element of the 2C-X series.
Of particular importance is the substitution on the N-benzyl ring. It was discovered that placing a methoxy group specifically at the 2-position (ortho) of the N-benzyl ring dramatically improves both binding affinity and functional activity. nih.gov This led to the development of the widely studied NBOMe series of compounds. plos.org In contrast, N-(2-hydroxybenzyl) substituted compounds have been found to exhibit the highest functional activity at the 5-HT2A receptor, often with good selectivity. nih.gov For instance, the N-(2-hydroxybenzyl) analog of 2C-B was the most functionally potent ligand in one extensive study, with an EC50 of 0.074 nM and over 400-fold functional selectivity for the 5-HT2A receptor. nih.govresearchgate.netnih.gov Generally, substitution at the ortho or meta positions of the N-benzyl ring enhances affinity, while substitution at the para position tends to reduce it. acs.orgljmu.ac.uk
Stereochemical Considerations in N-Benzyl Phenethylamine Derivatives
While N-(4-Bromobenzyl)-2C-B itself is an achiral molecule as it lacks a stereocenter, stereochemistry becomes a critical factor in related analogs, particularly those with a methyl group at the alpha-carbon of the ethylamine chain (forming amphetamine analogs) or in conformationally restricted structures.
Most early SAR studies on N-benzyl phenethylamines were conducted on racemic mixtures. However, investigations into chiral analogs have provided further insight. For a series of conformationally restricted 5-HT2A/2C receptor agonists, where the 2,5-dimethoxy groups were incorporated into fused dihydrofuran rings, the pure enantiomers demonstrated modest stereoselectivity at the receptors. researchgate.net In these specific cases, the (R)-enantiomers generally bound with slightly higher affinity and displayed increased functional potency compared to their (S)-antipode counterparts. researchgate.net This suggests that even if the stereoselectivity is not dramatic, the receptor binding pocket has a subtle preference for one enantiomer over the other, which can be a key consideration in the design of more refined pharmacological tools.
Conformational Analysis and its Influence on Receptor Recognition
The three-dimensional shape, or conformation, of N-benzyl phenethylamine derivatives is a crucial determinant of their ability to bind effectively to the 5-HT2A receptor. The flexible ethylamine side chain and the N-benzyl group can adopt numerous spatial arrangements. Molecular modeling and the synthesis of conformationally restricted analogs have been instrumental in understanding the optimal binding conformation.
Computational studies and virtual docking into homology models of the human 5-HT2A receptor suggest a specific binding orientation. nih.gov In this model, the phenethylamine portion of the molecule interacts with key residues such as Phenylalanine 340 (Phe340), while the N-benzyl moiety extends into a separate pocket where it can interact with another key residue, Phenylalanine 339 (Phe339). nih.gov Mutagenesis studies support this hypothesis, showing that mutating Phe339 has a dramatic detrimental effect on the affinity and potency of N-benzyl analogs, while having little effect on N-unsubstituted phenethylamines. nih.gov This highlights a distinct interaction site for the N-benzyl group that is responsible for the observed increase in potency.
Furthermore, creating rigid analogs by incorporating the flexible methoxy groups into dihydrofuran or furan rings has led to some of the highest-affinity ligands for the 5-HT2A receptor reported to date. researchgate.net This strategy of reducing conformational flexibility locks the molecule into a more optimal geometry for receptor binding, thereby increasing affinity and potency. researchgate.net The development of these conformationally restrained N-benzyl phenethylamines resulted in the first truly selective 5-HT2A agonists. nih.gov
Development of Receptor-Selective Analogs Based on N-(4-Bromobenzyl)-2C-B Scaffold
The N-benzyl phenethylamine scaffold, including derivatives of 2C-B, has proven to be a fertile ground for the development of analogs with high selectivity for the 5-HT2A receptor over other 5-HT2 subtypes. nih.govnih.gov While many of the initial "NBOMe" compounds showed high potency, they often had limited selectivity between 5-HT2A and 5-HT2C receptors. plos.org
Through targeted SAR exploration, researchers have successfully engineered compounds with impressive selectivity. Key strategies have involved modifying the substituent at the 4-position of the phenethylamine ring and optimizing the substitution pattern on the N-benzyl ring. For example, replacing the 4-bromo group of 2C-B with a cyano (CN) group, in combination with an N-(2-hydroxybenzyl) moiety, led to the compound 25CN-NBOH. This analog is one of the most selective 5-HT2A receptor agonists discovered, exhibiting a binding affinity (Ki) of 0.81 nM at the human 5-HT2A receptor with 100-fold selectivity over the 5-HT2C receptor and 46-fold selectivity over the 5-HT2B receptor. acs.org
Other modifications have also yielded highly selective compounds. One study reported an analog, compound 6b, which featured a 4-cyano group and an N-(2-hydroxybenzyl) group, that showed an impressive 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.govnih.gov Another compound, 1b (the N-(2-hydroxybenzyl) derivative of 2C-B), demonstrated over 400-fold selectivity in functional assays. nih.govresearchgate.netnih.gov These findings underscore the utility of the N-benzyl phenethylamine scaffold in creating fine-tuned pharmacological probes for studying the specific roles of the 5-HT2A receptor.
Table 3: Selectivity Profiles of Developed 5-HT2A Receptor Agonists
| Compound | 5-HT2A Ki (nM) | Selectivity (Fold, 5-HT2A vs 5-HT2C) | Reference |
|---|---|---|---|
| Compound 6b (25CN-NBOH precursor) | ~0.5 | 100-fold (Binding) | nih.govnih.gov |
| Compound 1b (N-(2-hydroxybenzyl)-2C-B) | ~0.4 | >400-fold (Functional) | nih.govnih.gov |
| 25CN-NBOH | 0.81 | 100-fold (Binding) | acs.org |
Advanced Analytical Methodologies for Research Detection and Quantification of N 4 Bromobenzyl 2c B
Chromatographic Techniques for Compound Separation
Chromatography is fundamental to separating the target analyte from complex matrices, a critical step before detection and identification. Both gas and liquid chromatography offer distinct advantages for the analysis of N-(4-Bromobenzyl)-2C-B and related phenethylamines.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of phenethylamines like 2C-B and its derivatives. ceon.rsnih.gov However, due to the polarity and relatively low volatility of these compounds, derivatization is often a necessary step to improve chromatographic behavior and thermal stability. ceon.rs A common approach involves acylation, for instance, using N-methyl-bis-trifluoroacetamide (MBTFA) to produce a more volatile trifluoroacetyl (TFA) derivative. ceon.rsresearchgate.netceon.rs
Research studies on the parent compound 2C-B have successfully utilized capillary columns such as DB-5MS (5% diphenyl-95% dimethoxysiloxane) for separation. ceon.rsresearchgate.netceon.rs The use of Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for quantitative analysis. ceon.rsresearchgate.netceon.rs Given the structural similarity, these GC-based methods are directly applicable to the analysis of N-(4-Bromobenzyl)-2C-B, likely following a similar derivatization strategy to block the secondary amine.
| Parameter | Example Condition for Related Compounds (e.g., 2C-B) | Reference |
|---|---|---|
| Column | DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | ceon.rsresearchgate.net |
| Carrier Gas | Helium at a flow rate of 1.32 mL/min | ceon.rs |
| Injector Temperature | 250°C | ceon.rsswgdrug.org |
| Oven Program | Initial 60°C (2 min hold), ramp at 20°C/min to 280°C (4 min hold) | ceon.rs |
| Derivatization Agent | N-methyl-bis-trifluoroacetamide (MBTFA) | ceon.rsresearchgate.netceon.rs |
| Detection Mode | Mass Spectrometry (EI), Full Scan and Selected Ion Monitoring (SIM) | ceon.rsresearchgate.net |
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers the advantage of analyzing thermally labile and polar compounds without derivatization. For N-(4-Bromobenzyl)-2C-B, reverse-phase (RP) chromatography is the most suitable approach. mdpi.comsielc.com
Methodologies developed for 2C-B and its analogs can be readily adapted. nih.gov These methods typically employ C18 columns with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous buffer. swgdrug.org For compatibility with mass spectrometry, volatile buffers such as ammonium acetate or additives like formic acid are used. mdpi.comsielc.com UHPLC coupled to high-resolution mass spectrometry (HRMS) has proven particularly effective for detecting 2C-B at very low concentrations (pg/mg) in complex biological matrices such as hair, demonstrating the high sensitivity and selectivity of this technique. mdpi.com
| Parameter | Example Condition for Related Compounds (e.g., 2C-B) | Reference |
|---|---|---|
| Technique | UHPLC-HRMS/MS | mdpi.com |
| Column | ODS (C18), 150 mm x 4.6 mm, 5 µm | swgdrug.org |
| Mobile Phase | Gradient of Acetonitrile and 10 mM Ammonium Acetate buffer | swgdrug.org |
| Flow Rate | 400 µL/min | swgdrug.org |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (ESI) | nih.gov |
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is the definitive technique for the structural elucidation and identification of N-(4-Bromobenzyl)-2C-B. The choice of ionization technique and analyzer provides different layers of information, from fragmentation patterns to accurate mass determination.
Electron ionization is a high-energy technique that produces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. While soft ionization is often preferred for initial molecular weight determination, EI-MS is invaluable for library matching and structural elucidation. nih.govresearchgate.net
For N-(4-Bromobenzyl)-2C-B (C₁₇H₁₉Br₂NO₂), the fragmentation pattern can be predicted based on the analysis of related structures. uea.ac.uk Key fragmentation pathways would include:
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. For this compound, this would result in the loss of the 4-bromo-2,5-dimethoxybenzyl radical.
Benzylic cleavage: Fission of the bond between the nitrogen and the benzylic carbon of the N-substituent, leading to the formation of a 4-bromobenzyl cation (m/z 169/171).
Loss of Bromine: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion ([M]⁺) and bromine-containing fragments. nih.gov A common fragmentation for brominated phenethylamines is the loss of a bromine atom. uea.ac.uk
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Isotopic Pattern |
|---|---|---|
| 427/429/431 | Molecular Ion [M]⁺ | Characteristic Br₂ pattern |
| 258/260 | [M - C₇H₆Br]⁺ (Loss of 4-bromobenzyl radical) | Characteristic Br₁ pattern |
| 180 | Fragment from 2C-B backbone resulting from cleavage and loss of Br | uea.ac.uk |
| 169/171 | [C₇H₆Br]⁺ (4-bromobenzyl cation) | Characteristic Br₁ pattern |
Tandem mass spectrometry is essential for identifying metabolites in biological samples, providing structural information from the fragmentation of a selected precursor ion. nih.gov The metabolism of N-(4-Bromobenzyl)-2C-B has not been specifically studied, but can be inferred from research on 2C-B and its N-benzyl analogs, such as 25B-NBF (an N-(2-fluorobenzyl) derivative). mdpi.comresearchgate.net
A crucial metabolic pathway identified for 25B-NBF is N-dearylation, which yields the parent compound 2C-B. mdpi.com It is highly probable that N-(4-Bromobenzyl)-2C-B undergoes a similar biotransformation. Other expected metabolic pathways, based on studies of 2C-B, include: researchgate.netresearchgate.net
Oxidative deamination: Leading to the formation of alcohol and carboxylic acid metabolites.
O-demethylation: Removal of one or both of the methoxy (B1213986) groups.
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
LC coupled with tandem quadrupole time-of-flight (QTOF) MS or other tandem mass spectrometers allows for the separation and subsequent fragmentation of these potential metabolites, enabling their structural characterization. mdpi.comresearchgate.net
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or TOF analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. mdpi.comnih.gov This capability allows for the unambiguous determination of a compound's elemental composition, which is a powerful tool for identifying unknown substances. nih.govmdpi.com
For N-(4-Bromobenzyl)-2C-B (C₁₇H₁₉Br₂NO₂), the theoretical exact mass of the neutral molecule is 427.9888 Da. In positive-ion electrospray, it would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 428.9966. HRMS can confirm this accurate mass, distinguishing it from other compounds with the same nominal mass. nih.gov Furthermore, the unique isotopic signature arising from the two bromine atoms (⁷⁹Br and ⁸¹Br) provides an additional layer of confirmation. The precise mass and the distinct isotopic pattern observed with HRMS are cornerstone techniques for the definitive identification of N-(4-Bromobenzyl)-2C-B in research and forensic samples. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of synthetic compounds such as N-(4-Bromobenzyl)-2C-B. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of specific nuclei. While dedicated, peer-reviewed spectral assignments for N-(4-Bromobenzyl)-2C-B are not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on extensive data available for its parent molecule, 2C-B, and various N-benzylphenethylamine analogues. nih.govacs.orgnih.gov
¹H NMR Spectroscopy is used to identify the hydrogen atoms within the molecule. The spectrum of N-(4-Bromobenzyl)-2C-B is expected to show distinct signals corresponding to the protons on the 2,5-dimethoxy-4-bromophenethylamine core and the 4-bromobenzyl group.
Expected ¹H NMR Spectral Data:
Aromatic Protons (Phenethylamine Ring): Two singlets are anticipated in the aromatic region (typically δ 6.5-7.5 ppm) for the two protons on the highly substituted phenethylamine (B48288) ring.
Aromatic Protons (Benzyl Ring): The 4-bromobenzyl group will display a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.2-7.6 ppm). acs.orgacs.org
Methoxy Protons: Two sharp singlets are expected around δ 3.7-3.9 ppm, corresponding to the two methoxy groups (-OCH₃) on the phenethylamine ring.
Ethylamine Chain and Benzyl (B1604629) Bridge Protons: The protons of the ethylamine backbone and the benzylic methylene bridge (CH₂-N) would appear as multiplets or broad singlets in the δ 2.7-4.0 ppm range, due to coupling and potential exchange phenomena.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(4-Bromobenzyl)-2C-B will produce a distinct signal.
Expected ¹³C NMR Spectral Data:
Aromatic Carbons: Signals for the twelve aromatic carbons are expected in the δ 110-160 ppm region. The carbons bonded to bromine (C-Br) would appear in the lower end of this range (approx. δ 115-122 ppm), while carbons attached to methoxy groups (C-O) will be shifted downfield (approx. δ 150-155 ppm). acs.orgacs.org
Methoxy Carbons: The two methoxy group carbons (-OCH₃) are expected to produce sharp signals around δ 55-57 ppm.
Aliphatic Carbons: The carbons of the ethylamine chain and the benzylic methylene group will be found in the upfield region of the spectrum, typically between δ 30-60 ppm.
The following tables summarize the predicted chemical shifts for N-(4-Bromobenzyl)-2C-B based on analogous compounds.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Functional Group | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Aromatic H (Phenethylamine) | 6.8 - 7.2 | Singlet (s) |
| Aromatic H (Benzyl, ortho to CH₂) | 7.2 - 7.4 | Doublet (d) |
| Aromatic H (Benzyl, ortho to Br) | 7.4 - 7.6 | Doublet (d) |
| Methoxy H (-OCH₃) | 3.7 - 3.9 | Singlet (s) |
| Ethylamine & Benzyl CH₂ | 2.7 - 4.0 | Multiplet (m) |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-H | 114 - 132 |
| Aromatic C-Br (Phenethylamine) | 110 - 115 |
| Aromatic C-Br (Benzyl) | 120 - 123 |
| Methoxy C (-OCH₃) | 55 - 57 |
| Aliphatic C (Ethylamine & Benzyl) | 30 - 60 |
Spectroscopic Characterization (FT-IR, UV-Visible) for Molecular Structure Verification
Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Visible) spectroscopy are fundamental in verifying the molecular structure of a compound by probing its vibrational and electronic properties. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of N-(4-Bromobenzyl)-2C-B would exhibit characteristic absorption bands confirming its key structural features. For instance, studies on similar N-benzylphenethylamines provide a basis for interpreting the expected spectrum. acs.orgresearchgate.net
Interactive Data Table: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| 1100-1000 | C-N Stretch | Amine |
| 850-800 | C-H Bend | Aromatic (para-disubstituted) |
| 700-550 | C-Br Stretch | Aryl Bromide |
UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The chromophores—in this case, the substituted benzene rings—are responsible for the absorption. The UV spectrum of N-(4-Bromobenzyl)-2C-B is expected to be similar to that of its parent compound, 2C-B, which shows a maximum absorbance (λmax) around 293 nm. nih.gov The N-benzyl substitution is not expected to dramatically shift the primary absorption maximum, which is dominated by the 4-bromo-2,5-dimethoxyphenyl chromophore.
Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition in Analytical Research
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made recognition sites for a specific target molecule. This "molecular imprinting" technology offers a powerful tool for creating highly selective materials for use in sample preparation, chemical sensing, and chromatography.
The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule—in this case, a compound like 2C-B. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
Recent research has demonstrated the successful synthesis of MIPs for the selective extraction of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). In these studies, 2C-B was used as the template molecule with methacrylic acid (MAA) as the functional monomer. The resulting MIPs showed high recognition for 2C-B and excellent selectivity against a range of other psychoactive substances, including other N-benzylphenethylamine derivatives.
These findings are highly relevant for N-(4-Bromobenzyl)-2C-B. The structural similarity between 2C-B and its N-benzyl derivative means that MIPs developed for 2C-B would likely exhibit significant cross-reactivity and binding affinity for N-(4-Bromobenzyl)-2C-B. Furthermore, the same principles can be applied to develop new MIPs using N-(4-Bromobenzyl)-2C-B itself as the template, which would create recognition sites specifically tailored to its larger size and distinct shape. This would enable its highly selective extraction from complex matrices, a critical step for accurate quantification in forensic and research analytics.
Theoretical and Computational Studies of N 4 Bromobenzyl 2c B
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Analysis for Optimized Geometry and Molecular Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. github.ioq-chem.com It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For N-(4-Bromobenzyl)-2C-B, DFT calculations would be employed to find the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached. nih.govarxiv.org
This analysis is critical for molecular stability, as the optimized geometry represents the most probable and stable form of the molecule. The stability is confirmed when the calculation yields no imaginary frequencies, indicating a true energy minimum. Hybrid functionals, such as B3LYP, are commonly used in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govejosat.com.tr The resulting geometric parameters provide a foundational model for all further computational studies, including docking and molecular dynamics.
| Parameter | Description | Predicted Outcome for N-(4-Bromobenzyl)-2C-B |
|---|---|---|
| Optimized Energy | The lowest calculated potential energy of the molecule. | A single, minimized energy value indicating the most stable conformation. |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Standard values for C-C, C-O, C-N, and C-Br bonds, consistent with similar aromatic and amine structures. nih.gov |
| Bond Angles (°) | The angle formed between three connected atoms. | Angles reflecting sp² (~120°) and sp³ (~109.5°) hybridization of carbon and nitrogen atoms. |
| Dihedral Angles (°) | The rotational angle between two planes defined by sets of three atoms. | Crucial for defining the overall 3D shape and the relative orientation of the two bromophenyl rings. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | All real (non-imaginary) frequencies, confirming the geometry is a true energy minimum. |
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For N-(4-Bromobenzyl)-2C-B, this analysis helps predict its ability to participate in charge-transfer interactions, which are fundamental to its binding with biological receptors. The distribution of these orbitals across the molecule can also identify the most probable sites for electrophilic and nucleophilic attack. ejosat.com.tr
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. A higher energy value suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. A lower energy value suggests a better electron acceptor. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. mdpi.com |
| Chemical Potential (μ) | Calculated as (EHOMO + ELUMO) / 2. | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. nih.gov This method is instrumental in understanding the pharmacological action of compounds like N-(4-Bromobenzyl)-2C-B at their target receptors.
Prediction of Binding Modes at Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2C)
The primary pharmacological targets for N-(4-Bromobenzyl)-2C-B are the serotonin 5-HT2A and 5-HT2C receptors. acs.org Molecular docking simulations place the ligand into the three-dimensional structure of the receptor's binding site to identify the most stable binding pose. Studies on related N-benzyl phenethylamines have shown that the N-benzyl moiety is crucial for high-affinity binding and often interacts with specific residues within the binding pocket. nih.gov
For N-(4-Bromobenzyl)-2C-B, the docking would likely show the protonated amine of the ethylamine side chain forming a key ionic interaction with a conserved aspartate residue (Asp) in transmembrane helix 3. nih.gov The 2,5-dimethoxy groups on the phenethylamine (B48288) ring would form hydrogen bonds or other interactions with serine (Ser) or threonine (Thr) residues. The N-(4-bromobenzyl) group extends into a deeper pocket, where it can form hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine (Phe) and tryptophan (Trp), significantly enhancing binding affinity compared to the parent compound, 2C-B. nih.govnih.gov Specifically, interactions with residues like Phe339 and Phe340 have been identified as critical for the high potency of N-benzyl phenethylamines at the 5-HT2A receptor. nih.gov
| Molecular Moiety | Potential Interacting Receptor Residue(s) | Type of Interaction |
|---|---|---|
| Protonated Amine | Aspartate (e.g., D3.32) | Ionic Bond / Salt Bridge |
| 2,5-Dimethoxy Groups | Serine (e.g., S3.36), Threonine | Hydrogen Bonding |
| Phenethylamine Aromatic Ring | Phenylalanine (e.g., F6.52), Tryptophan | π-π Stacking, Hydrophobic |
| N-(4-Bromobenzyl) Ring | Phenylalanine (e.g., F6.51), Leucine | Hydrophobic, Halogen Bonding, π-π Stacking |
Analysis of Ligand-Receptor Binding Energies
In addition to predicting the binding pose, docking algorithms calculate a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the receptor. A lower, more negative binding energy indicates a more stable ligand-receptor complex and thus higher predicted affinity. nih.gov
The N-benzyl substitution on phenethylamines like 2C-B is known to confer a significant increase in binding affinity at 5-HT2A receptors. acs.org The presence of the 4-bromo substituent on the benzyl (B1604629) ring further enhances this affinity. Computational analysis would quantify this enhancement, providing a theoretical basis for the compound's high potency. By comparing the calculated binding energies of N-(4-Bromobenzyl)-2C-B with that of 2C-B and other derivatives, researchers can build structure-activity relationship (SAR) models to guide the design of new ligands with specific affinities and selectivities. acs.org
Molecular Dynamics Simulations to Investigate Receptor Conformation and Ligand Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. plos.org MD simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose and the conformational changes in both the ligand and the receptor upon binding. chemrxiv.org
For the N-(4-Bromobenzyl)-2C-B-serotonin receptor complex, an MD simulation would start with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the stability of the key interactions identified in docking can be assessed. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored; a low and stable RMSD suggests a stable binding mode. MD simulations can also reveal the role of water molecules in mediating interactions and show how the receptor adapts its shape to accommodate the ligand, which is crucial for initiating the signal transduction cascade. plos.orgchemrxiv.org This dynamic analysis provides a more realistic and comprehensive understanding of the ligand-receptor interaction than static models alone.
| MD Simulation Parameter | Information Gained | Expected Outcome for N-(4-Bromobenzyl)-2C-B Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of atoms for the ligand and receptor backbone over time. | Low, stable RMSD values for the ligand, indicating it remains securely in the binding pocket. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of individual amino acid residues in the receptor. | Highlights which parts of the receptor become more or less flexible upon ligand binding. |
| Interaction Stability | Tracks the persistence of specific hydrogen bonds and hydrophobic contacts over the simulation time. | Confirmation that key interactions (e.g., with Asp, Phe residues) are stable and maintained. |
| Conformational Changes | Observes changes in the receptor's secondary and tertiary structure. | Provides insight into the initial steps of receptor activation induced by the ligand. |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a fundamental component of ligand-based drug design, a strategy employed when the three-dimensional structure of a biological target is unknown but a set of active ligands is available. gardp.org This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. fiveable.me These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. fiveable.me By understanding this optimal spatial arrangement, medicinal chemists can design new molecules with enhanced potency and selectivity. drugdesign.org
In the context of N-(4-Bromobenzyl)-2C-B, a derivative of the phenethylamine class of psychedelics, ligand-based design principles are highly relevant. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), and its analogs act primarily as agonists or partial agonists at serotonin 5-HT₂A receptors. nih.govresearchgate.net Structure-activity relationship (SAR) studies of phenethylamines reveal several key features crucial for this activity.
Early research indicated that N-alkylation of phenethylamines with small substituents tended to decrease activity. nih.gov However, it was later discovered that the addition of a larger N-benzyl group, particularly with specific substitutions, could dramatically increase both binding affinity and functional potency at the 5-HT₂A receptor. nih.govnih.govresearchgate.net Specifically for N-(4-Bromobenzyl)-2C-B, the N-benzyl substitution is known to confer a significant increase in binding affinity compared to 2C-B itself. researchgate.net
This enhancement suggests that the N-(4-bromobenzyl) moiety introduces a new, critical interaction with the receptor. The pharmacophore of N-(4-Bromobenzyl)-2C-B can therefore be described by a combination of features derived from the core 2C-B structure and the added N-benzyl group.
Key Pharmacophoric Features of N-(4-Bromobenzyl)-2C-B:
Two Methoxy (B1213986) Groups: Located at the 2- and 5-positions of the phenyl ring, these groups are critical for the hallucinogenic activity of the 2C family.
4-Bromo Substituent: A halogen at the 4-position, such as bromine, is a defining feature of 2C-B and is associated with potent activity. nih.gov
Ethylamine Sidechain: This flexible chain acts as a spacer, correctly positioning the amine group for interaction with the receptor.
Basic Amine: The nitrogen atom in the ethylamine chain is protonated at physiological pH, forming a crucial ionic interaction with the receptor.
N-(4-Bromobenzyl) Group: This large, hydrophobic, and aromatic substituent drastically increases binding affinity, likely by engaging with a specific hydrophobic pocket within the receptor binding site. nih.govnih.gov
| Pharmacophoric Feature | Description | Inferred Importance for Activity |
|---|---|---|
| Aromatic Ring (Phenethylamine) | The core phenyl ring of the 2C-B structure. | Essential scaffold for substituent positioning. |
| Hydrogen Bond Acceptors (x2) | Oxygen atoms of the 2,5-dimethoxy groups. | Critical for receptor interaction and defining the class. |
| Hydrophobic/Aromatic Center | Bromine atom at the 4-position. | Contributes to high potency. |
| Positive Ionizable Center | Nitrogen atom of the ethylamine chain. | Forms key ionic bond with the receptor. |
| Hydrophobic/Aromatic Center (x2) | The two aromatic rings from the phenethylamine and N-benzyl moieties. | The N-benzyl group significantly enhances binding affinity through additional hydrophobic interactions. |
In Silico Prediction of Metabolic Transformations and Metabolite Structures
In silico metabolic prediction utilizes computational models to forecast how a chemical compound will be transformed by metabolic enzymes in the body. nih.gov These predictive tools are vital in early-stage drug discovery to identify potentially active or toxic metabolites and to anticipate a compound's pharmacokinetic profile. researchgate.net The primary enzymes responsible for the metabolism of many xenobiotics, including phenethylamines, are the Cytochrome P450 (CYP) and monoamine oxidase (MAO) superfamilies. nih.govnih.gov
For N-(4-Bromobenzyl)-2C-B, specific metabolic studies are not available. However, its metabolic fate can be predicted by extrapolating from the known metabolism of its parent compound, 2C-B, and considering the metabolic pathways common to N-benzylated compounds. nih.govnih.gov
The metabolism of 2C-B is primarily driven by MAO-A and MAO-B, with a minor contribution from CYP enzymes like CYP2D6. nih.govresearchgate.net The major metabolic pathways for 2C-B include:
Oxidative Deamination: The primary amine is converted to an aldehyde, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.
O-Demethylation: Removal of one or both methyl groups from the methoxy substituents.
For N-(4-Bromobenzyl)-2C-B, these pathways are expected to occur, alongside transformations involving the N-benzyl group itself. The predicted metabolic reactions include:
N-Dealkylation (Debenzylation): Cleavage of the bond between the nitrogen and the benzyl group to yield 2C-B and 4-bromobenzaldehyde. The resulting 2C-B would then enter its own metabolic cascade.
Oxidative Deamination: While the N-benzyl group makes the nitrogen a secondary amine, oxidative deamination can still occur, though potentially at a different rate than for the primary amine of 2C-B.
O-Demethylation: Removal of the methyl groups at the 2- and 5-positions of the phenethylamine ring.
Aromatic Hydroxylation: Addition of a hydroxyl group to either the phenethylamine or the N-benzyl aromatic ring, a common reaction catalyzed by CYP enzymes.
Based on these reactions, a variety of metabolites can be predicted.
| Predicted Metabolite Name | Metabolic Reaction | Inferred Structure |
|---|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | N-Debenzylation | C₁₀H₁₄BrNO₂ |
| 4-bromobenzaldehyde | N-Debenzylation | C₇H₅BrO |
| N-(4-Bromobenzyl)-2-(4-bromo-2-hydroxy-5-methoxyphenyl)ethanamine | O-Demethylation | C₁₆H₁₇Br₂NO₂ |
| N-(4-Bromobenzyl)-2-(4-bromo-5-hydroxy-2-methoxyphenyl)ethanamine | O-Demethylation | C₁₆H₁₇Br₂NO₂ |
| N-(4-Bromobenzyl-hydroxyphenyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | Aromatic Hydroxylation (on N-benzyl ring) | C₁₇H₁₉Br₂NO₃ |
| N-(4-Bromobenzyl)-2-(4-bromo-2,5-dimethoxy-hydroxyphenyl)ethanamine | Aromatic Hydroxylation (on phenethylamine ring) | C₁₇H₁₉Br₂NO₃ |
| 2-(4-bromo-2,5-dimethoxyphenyl)ethyloxidoamine | N-Oxidation | C₁₇H₁₉Br₂NO₃ |
Future Directions in Academic Research on N 4 Bromobenzyl 2c B
Exploration of Novel Synthetic Routes for Efficient Analog Generation
The future of research into N-(4-Bromobenzyl)-2C-B and its derivatives is contingent upon the development of innovative and efficient synthetic methodologies. hilarispublisher.com While established methods like indirect reductive amination have been successfully used to prepare various N-benzylphenethylamines, there is a growing need for more versatile and scalable synthetic routes. nih.govmdpi.com
Future research will likely focus on:
Catalytic Methodologies: Exploring advanced transition-metal catalysis could provide more efficient ways to construct carbon-carbon and carbon-heteroatom bonds, facilitating the rapid assembly of diverse chemical scaffolds. hilarispublisher.com
Diversity-Oriented Synthesis: Developing synthetic pathways that allow for the generation of large libraries of analogs with systematic variations in both the phenethylamine (B48288) core and the N-benzyl moiety. This approach is crucial for conducting comprehensive structure-activity relationship (SAR) studies. hilarispublisher.com
Flow Chemistry: Implementing continuous flow synthesis techniques could offer improved reaction control, scalability, and safety, accelerating the production of lead compounds for pharmacological screening.
Biocatalysis: Investigating the use of enzymes to perform key synthetic transformations could lead to more stereoselective and environmentally friendly synthetic routes.
These advancements will enable medicinal chemists to access a wider range of chemical structures, which is essential for fine-tuning pharmacological properties and expanding the chemical space for drug discovery. hilarispublisher.com
Deeper Mechanistic Understanding of Receptor Activation and Signal Transduction Pathways
While it is established that N-benzylphenethylamines are potent agonists at the 5-HT2A receptor, the precise molecular mechanisms underpinning their activity are not fully understood. nih.govmdpi.com The parent compound, 2C-B, has demonstrated complex pharmacology, with some studies suggesting it acts as a partial agonist and others as an antagonist at the 5-HT2A receptor. drugscience.org.uknih.govnih.gov
Future investigations should aim to:
Elucidate Binding Poses: Utilize high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the exact binding orientation of N-(4-Bromobenzyl)-2C-B within the 5-HT2A receptor's binding pocket. Virtual docking studies have hypothesized that the N-benzyl group interacts with specific residues like Phenylalanine 339 (Phe339), a theory supported by mutation experiments. nih.gov
Map Signal Transduction: Investigate the downstream signaling cascades initiated by receptor activation. Serotonin (B10506) receptors can trigger multiple intracellular pathways, and different ligands can exhibit "functional selectivity" or "biased agonism," preferentially activating one pathway over another. Understanding which pathways are activated by N-(4-Bromobenzyl)-2C-B is critical to understanding its pharmacological profile.
Clarify Receptor Kinetics: Study the kinetics of ligand binding and dissociation (on- and off-rates), as these parameters can significantly influence the duration and nature of the pharmacological effect.
A more profound mechanistic understanding will allow for the rational design of molecules with tailored signaling properties, potentially separating desired therapeutic effects from adverse effects. mdpi.com
Investigation of Allosteric Modulation at Serotonin Receptors
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for fine-tuning receptor function. nih.gov They can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the endogenous ligand or an orthosteric agonist. The development of allosteric modulators for serotonin receptors is an area of growing interest. nih.gov
Future research could explore:
Identifying Allosteric Sites: Computational and experimental screening for potential allosteric binding sites on the 5-HT2A receptor that could be targeted by novel ligands.
Screening for Modulatory Activity: Testing N-(4-Bromobenzyl)-2C-B and its analogs for any allosteric modulatory effects on serotonin receptors, in addition to their direct agonist activity.
Designing Bisteric Ligands: Synthesizing hybrid molecules that simultaneously interact with both the orthosteric and an allosteric site, potentially leading to compounds with unique and highly selective pharmacological profiles.
The investigation of allosteric modulation could provide a new dimension for controlling 5-HT2A receptor activity, offering a more nuanced approach than simple agonism or antagonism.
Advanced In Vitro Screening Platforms for Receptor Activity and Selectivity
To efficiently characterize the vast number of analogs that can be generated, high-throughput and highly informative in vitro screening platforms are essential. Current functional assays, such as measuring inositol (B14025) phosphate (B84403) turnover or intracellular calcium mobilization, are effective but could be complemented by more advanced techniques. nih.govacs.org
The future in this area involves:
Cell-Based Biosensors: Developing and employing genetically encoded biosensors that can report on specific signaling pathway activities in real-time within living cells. This would allow for a more dynamic and detailed picture of functional selectivity.
High-Content Imaging: Using automated microscopy and high-content imaging to assess multiple cellular parameters simultaneously, providing a richer dataset for each compound tested.
Organoid Systems: Utilizing brain organoids or other 3D cell culture models to screen compounds in a system that more closely mimics the complex cellular environment of the brain.
Expanded Receptor Panels: Routinely screening compounds against a broad panel of G-protein coupled receptors (GPCRs) to comprehensively assess selectivity and identify potential off-target effects early in the discovery process. The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP) serves as a valuable resource for such broad screening. nih.gov
These platforms will enable a more rapid and comprehensive pharmacological characterization of novel N-benzylphenethylamine derivatives.
Application of AI and Machine Learning in Predicting Structure-Activity Relationships and De Novo Design
Future applications in this field include:
Predictive SAR Modeling: Training ML models on existing data from N-benzylphenethylamine analogs to predict the binding affinity and functional activity of novel, unsynthesized compounds. nih.gov This can help prioritize which molecules to synthesize, saving time and resources.
De Novo Drug Design: Using generative AI models to design entirely new molecules that are optimized for specific properties, such as high affinity for the 5-HT2A receptor and high selectivity over other receptors.
Linking Chemistry to Experience: Employing natural language processing and ML to analyze subjective reports of psychedelic experiences and correlate them with the specific neurochemical profiles of the causative compounds. labmanager.comfiercebiotech.com
Protein Structure Prediction: Leveraging tools like AlphaFold to generate accurate models of receptor structures, which can then be used for more precise computational docking and virtual screening of potential ligands. psychedelic.support
The integration of AI and ML will significantly accelerate the cycle of design, synthesis, and testing in the development of novel pharmacological probes. acs.org
Development of Advanced Analytical Standards and Research Reference Materials
As new analogs of N-(4-Bromobenzyl)-2C-B are synthesized and studied, the need for pure, well-characterized analytical standards and reference materials becomes paramount. These materials are essential for ensuring the accuracy and reproducibility of research findings across different laboratories. pittcon.org The lack of available standards is a significant challenge in the broader field of new psychoactive substances. nih.govresearchgate.net
Future efforts must focus on:
Certified Reference Material (CRM) Synthesis: Dedicated synthesis and purification of key compounds to a high degree of purity, followed by comprehensive characterization using techniques like NMR, mass spectrometry (MS), and X-ray crystallography.
Development of Analytical Methods: Creating and validating robust analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), for the unambiguous identification and quantification of these compounds in various matrices. nih.govceon.rs
Isotope Labeling: Synthesizing isotopically labeled versions (e.g., with deuterium, carbon-13, or nitrogen-15) of key compounds to serve as internal standards for quantitative analysis, improving the accuracy of pharmacokinetic and metabolic studies.
Data Sharing: Establishing open-access databases containing the analytical data (e.g., mass spectra, NMR spectra) for these reference materials to aid researchers in their identification.
A robust infrastructure of analytical standards is the bedrock of rigorous and reproducible pharmacological research.
Integration of Computational and Experimental Approaches for Comprehensive Pharmacological Characterization
The most powerful insights into the pharmacology of N-(4-Bromobenzyl)-2C-B will come from a tight integration of computational and experimental methods. nih.gov This synergistic approach allows for a cycle where computational predictions guide experimental work, and experimental results, in turn, refine and validate the computational models.
A comprehensive characterization workflow would involve:
In Silico Design and Screening: Using computational modeling and AI to design novel analogs and predict their binding to the 5-HT2A receptor. nih.gov
Chemical Synthesis: Synthesizing the most promising candidates identified through computational screening. hilarispublisher.com
In Vitro Characterization: Performing detailed in vitro assays to measure binding affinity, functional potency, efficacy, and selectivity of the new compounds. nih.gov
Structural Biology: Obtaining high-resolution structures of key ligand-receptor complexes to validate and refine the initial computational binding models.
Model Refinement: Feeding the experimental data back into the computational models to improve their predictive power for the next round of design.
This integrated, iterative approach represents the future of rational drug design and will be essential for fully exploring the pharmacological landscape of N-benzylphenethylamines and unlocking their potential as precise tools for neuroscience research.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting N-(4-Bromobenzyl) 2C-B in complex biological matrices?
- Methodological Answer : Utilize a two-step electrochemical detection strategy. First, perform direct electrochemical screening to identify potential interferents. Second, apply in situ derivatization (e.g., formaldehyde-induced N-methylation) to enhance selectivity and resolve overlaps with structurally similar compounds like MDMA. Validate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for confirmation . For biological samples, prioritize LC-high-resolution mass spectrometry (HRMS) to identify low-concentration metabolites, as standard immunoassays lack specificity .
Q. How can researchers synthesize this compound, and what purity validation protocols are essential?
- Methodological Answer : Synthesis typically involves coupling 4-bromo-2,5-dimethoxyphenethylamine with 4-bromobenzyl chloride via reductive amination. Critical steps include controlling reaction temperature (≤60°C) and using anhydrous conditions to prevent hydrolysis. Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to ensure ≥95% purity. Cross-reference with spectral databases (e.g., PubChem) for consistency .
Q. What are the primary metabolic pathways of this compound, and how can they be characterized?
- Methodological Answer : Metabolism occurs via hepatic cytochrome P450 enzymes, producing hydroxylated, O-demethylated, and conjugated metabolites. Use in vitro human liver microsome (HLM) or hepatocyte models to simulate phase I/II metabolism. Analyze metabolites with LC-HRMS, focusing on accurate mass-to-charge (m/z) ratios and fragmentation patterns. Key metabolites include 2C-B (parent compound after debromination), hydroxy-2C-B, and glucuronide conjugates. Compare results with published in vivo data to identify interspecies discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic profiles of this compound across studies?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., rodent vs. human models) or varying analytical sensitivities. To address this:
- Step 1 : Replicate studies using standardized in vitro human hepatocyte models to minimize species-specific bias.
- Step 2 : Apply multivariate statistical analysis (e.g., principal component analysis) to differentiate artifact peaks from true metabolites.
- Step 3 : Use stable isotope-labeled internal standards (e.g., deuterated 2C-B) to quantify metabolite recovery rates and correct for matrix effects .
Q. What experimental designs are optimal for studying this compound's interaction with serotonin receptors?
- Methodological Answer :
- Assay Design : Use radioligand binding assays (e.g., [³H]-LSD for 5-HT₂A receptors) with HEK-293 cells expressing human receptors. Include positive controls (e.g., LSD) and negative controls (vehicle-only wells).
- Data Interpretation : Calculate inhibition constants (Kᵢ) using nonlinear regression (e.g., GraphPad Prism). Address false positives by testing selectivity against related receptors (5-HT₂B, 5-HT₂C).
- Advanced Validation : Apply functional assays (e.g., calcium flux or IP₁ accumulation) to confirm agonism/antagonism and assess biased signaling .
Q. How can electrochemical detection of this compound be optimized for forensic samples with high interferent loads?
- Methodological Answer :
- Step 1 : Pre-treat samples with solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C8/SCX) to remove lipids and salts.
- Step 2 : Employ differential pulse voltammetry (DPV) with boron-doped diamond electrodes to enhance sensitivity.
- Step 3 : Integrate machine learning algorithms (e.g., random forests) to deconvolute overlapping voltammetric peaks from co-eluting substances like MDMA or cathinones .
Q. What statistical approaches mitigate false discoveries in high-throughput metabolite screening of this compound?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing large LC-HRMS datasets. Set an FDR threshold of ≤5% and prioritize metabolites with fold-change ≥2 and p-values <0.01. Validate hits using orthogonal methods (e.g., tandem MS/MS) and synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
